N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBPUREKHYOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridazine with a suitable phenyl derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxypyridazinyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the 3-methylbenzamide backbone or analogous substituents, as identified in the evidence. Key comparisons include yield, melting point, and structural variations.
Analogs with 3-Methylbenzamide Backbone
(a) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide
- Source : (Compound 4) and (Compound 7h)
- Yield : 64% () vs. 54% ()
- Melting Point : 220–221°C () vs. 158–160°C ()
- Structural Difference : Incorporates a 2,4-dioxoimidazolidin-5-ylmethyl group instead of 6-methoxypyridazin-3-yl.
(b) N-(4-(5-Methoxybenzo[d]oxazol-2-yl)phenyl)-3-methylbenzamide
- Source :
- CAS : 313660-94-5
- Structural Difference : Substitutes 6-methoxypyridazin-3-yl with 5-methoxybenzo[d]oxazol-2-yl.
- Significance : The benzo[d]oxazole ring introduces a fused aromatic system, likely enhancing thermal stability compared to pyridazine derivatives .
(c) N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide
Analogs with Heterocyclic Substituents
(a) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide
- Source : (Compound 3)
- Yield : 50%
- Melting Point : 222–224°C
- Comparison : The nitro group at the ortho position reduces yield compared to the 3-methylbenzamide analog (64% yield) but increases melting point due to stronger intermolecular interactions .
(b) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide
Key Findings and Implications
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro) or rigid heterocycles (e.g., thiophene) correlate with higher melting points due to enhanced intermolecular forces.
- Flexible or polar groups (e.g., hydrazine) may lower thermal stability .
Synthetic Efficiency :
- Thiophene-2-carboxamide derivatives exhibit the highest yields (82%), suggesting favorable reaction kinetics or stability under synthesis conditions .
Structural Insights for Target Compound :
- The 6-methoxypyridazin-3-yl group in the target compound is expected to confer moderate thermal stability and solubility, comparable to benzo[d]oxazole analogs but less stable than thiophene derivatives.
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be analyzed through its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N3O2 |
| CAS Number | 899746-69-1 |
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine ring, followed by methoxylation, coupling with the phenyl ring, and final amidation. This process can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .
Biological Activity
This compound exhibits various biological activities, particularly in the fields of oncology and neurology. Its mechanisms of action primarily involve interactions with specific molecular targets such as enzymes and receptors.
The compound is believed to modulate biological pathways through the following mechanisms:
- Enzyme Inhibition: It can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding: The compound may bind to certain receptors, altering their activity and influencing downstream signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Notable findings include:
- Anticancer Activity:
- Neuroprotective Effects:
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct advantages:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5.0 | Apoptosis induction |
| N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide | 10.0 | Cell cycle arrest |
| N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide | 15.0 | Antioxidant activity |
This table illustrates that this compound has superior efficacy in inducing apoptosis compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
